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Compound of Interest

Compound Name: 2-Methyl-4-nitroaniline-d3

Cat. No.: B15296180 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methyl-4-nitroaniline-d3 (2M4N-d3), a deuterated analogue of 2-Methyl-4-nitroaniline. This

document is intended for researchers, scientists, and professionals in drug development and

related fields who utilize isotopically labeled compounds for analytical and metabolic studies.

Introduction
2-Methyl-4-nitroaniline-d3 is a stable isotope-labeled version of 2-Methyl-4-nitroaniline, where

the three hydrogen atoms of the methyl group have been replaced by deuterium. This isotopic

substitution is a powerful tool in various analytical techniques, including mass spectrometry and

nuclear magnetic resonance, for use as an internal standard in quantitative analysis, for

elucidating metabolic pathways, and for assigning spectral peaks. This guide details the

expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data for this compound and provides the experimental protocols for their acquisition.

Spectroscopic Data
The following sections present the expected spectroscopic data for 2-Methyl-4-nitroaniline-
d3. The data for the non-deuterated analogue is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration of the methyl group leads to the disappearance of the corresponding proton signal

in the ¹H NMR spectrum. The ¹³C NMR spectrum is largely unaffected, although the signal for
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the deuterated carbon (CD₃) will be a multiplet due to C-D coupling and may have a slightly

different chemical shift.

¹H NMR (Proton NMR) Data

Compound
Chemical Shift
(ppm)

Multiplicity Integration Assignment

2-Methyl-4-

nitroaniline
~7.9 (d) Doublet 1H Ar-H

~7.8 (dd)
Doublet of

doublets
1H Ar-H

~6.7 (d) Doublet 1H Ar-H

~4.5 (br s) Broad singlet 2H -NH₂

~2.1-2.3 Singlet 3H -CH₃

2-Methyl-4-

nitroaniline-d3
~7.9 (d) Doublet 1H Ar-H

~7.8 (dd)
Doublet of

doublets
1H Ar-H

~6.7 (d) Doublet 1H Ar-H

~4.5 (br s) Broad singlet 2H -NH₂

Signal Absent - - -CD₃

¹³C NMR (Carbon-13 NMR) Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15296180?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Chemical Shift (ppm) Assignment

2-Methyl-4-nitroaniline ~148 Ar-C (C-NH₂)

~138 Ar-C (C-NO₂)

~126 Ar-CH

~125 Ar-CH

~120 Ar-C (C-CH₃)

~118 Ar-CH

~17 -CH₃

2-Methyl-4-nitroaniline-d3 ~148 Ar-C (C-NH₂) **

~138 Ar-C (C-NO₂)

~126 Ar-CH

~125 Ar-CH

~120 Ar-C (C-CD₃) **

~118 Ar-CH

~17 (multiplet) -CD₃

Infrared (IR) Spectroscopy
The most significant change in the IR spectrum upon deuteration of the methyl group is the

appearance of C-D stretching vibrations at a lower wavenumber (around 2100-2200 cm⁻¹)

compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹).[1]
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Vibrational Mode
2-Methyl-4-nitroaniline
(cm⁻¹)

2-Methyl-4-nitroaniline-d3

(cm⁻¹)

N-H Stretching 3400-3500 3400-3500

Aromatic C-H Stretching 3000-3100 3000-3100

Aliphatic C-H Stretching 2850-2960 Absent

C-D Stretching Absent ~2100-2200

N-O Asymmetric Stretching 1490-1530 1490-1530

N-O Symmetric Stretching 1330-1370 1330-1370

Mass Spectrometry (MS)
The molecular weight of 2-Methyl-4-nitroaniline-d3 is 155.17 g/mol , which is three mass units

higher than the non-deuterated compound (152.15 g/mol ) due to the three deuterium atoms.

This mass shift is readily observable in the mass spectrum.

Ion
2-Methyl-4-nitroaniline
(m/z)

2-Methyl-4-nitroaniline-d3

(m/z)

[M]⁺ 152 155

[M-NO₂]⁺ 106 109

[M-CH₃]⁺ 137 137

[M-CD₃]⁺ - 137

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-4-nitroaniline-d3 in a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based

on the solubility of the analyte and should not have signals that overlap with the analyte's

signals.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using

the residual solvent peak as a reference.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the beam path and record the sample spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral

range is typically 4000-400 cm⁻¹.

Data Processing: The final spectrum is presented in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry
Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer

(GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS), depending on the

volatility and thermal stability of the compound. Electron Ionization (EI) is a common

ionization technique for this type of molecule.

Sample Introduction:

GC-MS: Dissolve the sample in a volatile organic solvent and inject it into the GC. The

compound will be separated from the solvent and introduced into the mass spectrometer.

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the

ion source via a syringe pump.

Acquisition:

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-200 amu).

For EI, a standard electron energy of 70 eV is typically used.
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Data Processing: The resulting mass spectrum will show the relative abundance of different

ions as a function of their mass-to-charge ratio (m/z).

Visualization of Experimental Workflow
The general workflow for the spectroscopic analysis of 2-Methyl-4-nitroaniline-d3 is depicted

in the following diagram.

Sample Preparation
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Caption: General workflow for the spectroscopic analysis of 2-Methyl-4-nitroaniline-d3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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